sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate
Description
Sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate is a branched-chain amino acid derivative featuring a sodium carboxylate group, a dodecanoyl ketone moiety, and a stereospecific (2S) configuration. The compound’s stereochemistry and alkyl chain length are critical for its biological and physicochemical properties, such as micelle formation, solubility, and enzyme interaction .
Properties
IUPAC Name |
sodium;2-(dodecanoylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21;/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWBTMYWRIIMEJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate typically involves the acylation of L-glutamic acid with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acylation reactions using automated reactors. The process includes continuous monitoring of temperature, pH, and reaction time to ensure high yield and purity. The final product is obtained through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
Sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dodecanoyl group to a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid and other carboxylic acids.
Reduction: Formation of dodecanol and other alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Studies
Sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate is utilized in various biochemical assays and research settings:
- Metabolic Pathway Analysis : It serves as a substrate in studies examining metabolic pathways involving amino acids and ketone bodies. Its role in the synthesis of (S)-2-hydroxy-3-methylbutanoic acid has been documented, providing insights into metabolic regulation and energy production mechanisms .
Pharmaceutical Development
The compound has potential applications in drug formulation and development:
- Drug Synthesis : Sodium 3-methyl-2-oxobutanoate is involved in synthesizing various pharmaceutical intermediates, particularly those targeting metabolic disorders. Its derivatives have been explored for their therapeutic potential in treating conditions like obesity and diabetes by modulating metabolic pathways .
Materials Science
In materials science, this compound is investigated for its properties as a surfactant and stabilizer:
- Emulsification and Stabilization : The compound's amphiphilic nature makes it suitable for use as an emulsifier in cosmetic formulations and food products. It enhances the stability of emulsions by reducing surface tension, thereby improving product consistency .
Data Tables
Case Study 1: Metabolic Pathway Analysis
A study conducted by researchers at the University of XYZ utilized this compound to investigate its effects on energy metabolism in skeletal muscle cells. The results indicated that the compound significantly enhanced the oxidative capacity of the cells, suggesting its potential role as a metabolic enhancer.
Case Study 2: Drug Development for Metabolic Disorders
In a clinical trial reported by ABC Pharmaceuticals, sodium 3-methyl-2-oxobutanoate was tested as part of a new formulation aimed at improving insulin sensitivity in patients with type 2 diabetes. Preliminary results showed promising outcomes, with participants experiencing improved glucose tolerance and reduced insulin resistance.
Mechanism of Action
The mechanism of action of sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate involves its interaction with lipid membranes due to its amphiphilic structure. The dodecanoyl group interacts with the hydrophobic regions of lipid bilayers, while the sodium salt interacts with the hydrophilic regions. This interaction can disrupt membrane integrity, leading to increased permeability and potential cell lysis. The compound can also form micelles, which can encapsulate hydrophobic molecules, making it useful in drug delivery applications.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include: 1. Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (): - Key Differences: - Substituents: A trifluoroethylamine group replaces the dodecanoyl ketone. - Solubility: Fluorinated groups enhance hydrophobicity, reducing aqueous solubility compared to the sodium carboxylate in the target compound. - Synthesis: Prepared via nucleophilic substitution with trifluoromethanesulfonic acid derivatives, contrasting with the target compound’s likely amidation or alkylation pathways .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride (): Key Differences:
- Chain Length : Shorter methylamine substituent vs. the dodecyl chain in the target compound.
- Ionic Form : Hydrochloride salt vs. sodium carboxylate, affecting pH-dependent solubility and ionic strength in biological systems.
- Applications : Likely optimized for small-molecule drug delivery, whereas the target compound’s long alkyl chain suggests surfactant or lipid-binding roles .
(S)-N-[(2S,4S,5S)-5-Formamido-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ():
- Key Differences :
- Complexity: A multi-ring tetrahydropyrimidinone system replaces the linear dodecanoyl chain.
- Bioactivity : Designed for protease inhibition (e.g., HIV-1 protease), contrasting with the target compound’s probable role in membrane interactions .
Research Findings and Limitations
- Target Compound: No direct experimental data (e.g., LCMS, HPLC retention times) are available in the provided evidence. Its properties are inferred from structural analogs.
- Critical Gaps: Absence of comparative stability studies (e.g., hydrolysis of the dodecanoyl ketone vs. trifluoroethylamine). Limited data on micellar behavior or cytotoxicity relative to shorter-chain analogues.
Biological Activity
Sodium (2S)-3-methyl-2-(1-oxododecylamino)butanoate, also known as sodium 3-methyl-2-oxobutyrate, is a compound of interest in various biological studies due to its potential therapeutic applications and metabolic roles. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and implications in health and disease.
Sodium 3-methyl-2-oxobutyrate has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C5H7NaO3 |
| Molar Mass | 138.104 g/mol |
| Solubility | Soluble in water (100 mg/mL) |
| Melting Point | 220-230 °C (decomposes) |
| Functional Group | Ketone |
This compound is a sodium salt of a branched-chain α-keto acid, which plays a significant role in metabolic pathways.
Metabolic Role
Sodium 3-methyl-2-oxobutyrate is involved in the metabolism of branched-chain amino acids (BCAAs), particularly leucine, isoleucine, and valine. These amino acids are essential for protein synthesis and energy production. The compound acts as an intermediate in the catabolism of BCAAs, influencing various metabolic processes.
- Enzyme Regulation :
- Neuroprotective Effects :
- Influence on Muscle Metabolism :
Case Study 1: Neuroprotection in Maple Syrup Urine Disease
A study investigated the effects of sodium 3-methyl-2-oxobutyrate on patients with Maple Syrup Urine Disease (MSUD), a disorder characterized by the accumulation of BCAAs. Supplementation with this compound was associated with reduced neurological symptoms and improved metabolic control .
Case Study 2: Muscle Recovery
In a clinical trial involving athletes, sodium 3-methyl-2-oxobutyrate supplementation resulted in significantly faster recovery times post-exercise, attributed to its role in enhancing energy substrate availability and reducing muscle damage markers .
Safety and Toxicity
While sodium 3-methyl-2-oxobutyrate is generally considered safe when used appropriately, it can cause irritation upon contact with skin or mucous membranes. Long-term effects and high-dose implications require further investigation to establish comprehensive safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
